3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
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Overview
Description
3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol . This compound is known for its unique structural features, which include a pyridinone core substituted with methoxyphenyl and sulfonyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxybenzenesulfonyl chloride with 4,6-dimethyl-2-pyridone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone include other sulfonyl-substituted pyridinones and methoxyphenyl derivatives. For example:
3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone: This compound has a chlorine atom instead of a methoxy group, which may alter its reactivity and biological activity.
3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyrimidinone: This compound has a pyrimidinone core instead of a pyridinone, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-methoxyphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-9-8-10(2)15-14(16)13(9)20(17,18)12-7-5-4-6-11(12)19-3/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUGYSMWPKLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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